

ATTO 532: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: ATTO 532

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This technical guide provides an in-depth overview of the fluorescent dye **ATTO 532**, a versatile tool for researchers, scientists, and professionals in drug development. **ATTO 532**, a rhodamine derivative, is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability and water solubility.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Core Physicochemical Properties

ATTO 532 is notable for its consistent performance across a range of applications. Its fluorescence is most efficiently excited between 515 and 545 nm, making the 532 nm laser line a suitable excitation source.[\[1\]](#)[\[4\]](#) The dye's key quantitative data are summarized below.

Property	Value	Source
Molecular Weight (Free Acid/Carboxy)	765 g/mol	[1][4]
Molecular Weight (NHS-Ester)	1081 g/mol	[1]
Molecular Weight (Maleimide)	1063 g/mol	[1]
Molecular Weight (Biotin)	1357 g/mol	[1]
Molecular Weight (Phalloidin)	1530 g/mol	[1]
Molar Extinction Coefficient (ϵ_{max})	$1.15 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[1][4]
Excitation Maximum (λ_{abs})	532 nm	[1][2][4]
Emission Maximum (λ_{fl})	553 nm	[1][2]
Fluorescence Quantum Yield (η_{fl})	90%	[1]
Fluorescence Lifetime (τ_{fl})	4.1 ns	[1]

Applications in Research and Development

The robust characteristics of **ATTO 532** lend it to a variety of high-sensitivity detection methods. It is particularly well-suited for:

- High-Resolution Microscopy: Including PALM, dSTORM, and STED.[1][4]
- Single-Molecule Detection: Enabled by its high quantum yield and extinction coefficient.[1]
- Flow Cytometry (FACS).[1][3]
- Fluorescence In-Situ Hybridization (FISH).[1][3]

Experimental Protocol: Labeling of Thiol Groups with ATTO 532 Maleimide

This protocol provides a general guideline for the fluorescent labeling of proteins with **ATTO 532** maleimide.

1. Preparation of the Protein Solution:

- Dissolve the protein in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5).
- If the protein contains disulfide bonds that need to be reduced to expose free thiols, incubate with a 10-fold molar excess of a reducing agent like TCEP.

2. Preparation of the Dye Solution:

- **ATTO 532** maleimide should be dissolved immediately before use in an anhydrous, amine-free solvent such as DMF or DMSO.[\[1\]](#)

3. Labeling Reaction:

- Add the dissolved **ATTO 532** maleimide to the protein solution. A 10-20 fold molar excess of the dye is commonly used.
- Incubate the reaction mixture for two hours at room temperature, protected from light.[\[5\]](#)

4. Stopping the Reaction (Optional):

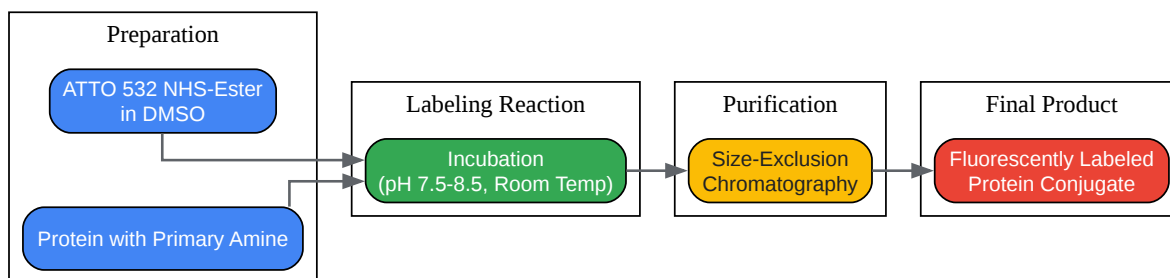
- The reaction can be terminated by adding an excess of a free-thiol containing reagent, such as glutathione, to quench any unreacted maleimide.[\[5\]](#)

5. Purification of the Conjugate:

- Separate the labeled protein from the unreacted dye and other reaction components using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for labeling a protein with an amine-reactive **ATTO 532** NHS-ester.



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Protein Labeling Workflow with **ATTO 532** NHS-Ester.

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Phone: (601) 213-4426

Email: info@benchchem.com